molecular formula C11H16N2O3S B13888348 1-(3-Methoxyphenyl)sulfonylpiperazine

1-(3-Methoxyphenyl)sulfonylpiperazine

Cat. No.: B13888348
M. Wt: 256.32 g/mol
InChI Key: RZOVAFWHWNOUGH-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)sulfonylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a methoxyphenyl group and a sulfonyl group attached to the piperazine ring, making it a unique and versatile molecule with various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)sulfonylpiperazine typically involves the reaction of piperazine with 3-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-(3-Methoxyphenyl)sulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 1-(3-Hydroxyphenyl)sulfonylpiperazine.

    Reduction: The sulfonyl group can be reduced to a sulfide group under specific conditions, forming 1-(3-Methoxyphenyl)thiopiperazine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium iodide or methyl iodide for substitution reactions .

Scientific Research Applications

1-(3-Methoxyphenyl)sulfonylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is also used in the study of enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)sulfonylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

1-(3-Methoxyphenyl)sulfonylpiperazine can be compared with other similar compounds, such as:

    1-(3-Methoxyphenyl)piperazine: Lacks the sulfonyl group, resulting in different chemical reactivity and biological activity.

    1-(3-Hydroxyphenyl)sulfonylpiperazine: Contains a hydroxyl group instead of a methoxy group, leading to different solubility and reactivity.

    1-(3-Methoxyphenyl)thiopiperazine: Contains a sulfide group instead of a sulfonyl group, affecting its redox properties and biological activity.

The uniqueness of this compound lies in its combination of the methoxyphenyl and sulfonyl groups, which confer distinct chemical and biological properties that are not present in the other similar compounds .

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

1-(3-methoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C11H16N2O3S/c1-16-10-3-2-4-11(9-10)17(14,15)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3

InChI Key

RZOVAFWHWNOUGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCNCC2

Origin of Product

United States

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